molecular formula C15H18N4O3S B11004366 ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11004366
M. Wt: 334.4 g/mol
InChI Key: VCJGQSFPEPLYPO-UHFFFAOYSA-N
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Description

Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring an indazole and thiazole moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H18N4O3S/c1-2-22-12(20)7-9-8-23-15(16-9)17-14(21)13-10-5-3-4-6-11(10)18-19-13/h8H,2-7H2,1H3,(H,18,19)(H,16,17,21)

InChI Key

VCJGQSFPEPLYPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC3=C2CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combined indazole and thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes an indazole moiety and a thiazole ring. The molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S, and its IUPAC name indicates the presence of both ethyl and thiazole functional groups. The structural representation can be summarized as follows:

ComponentStructure
IndazoleIndazole
ThiazoleThiazole

Antimicrobial Properties

Research has indicated that compounds containing indazole and thiazole moieties exhibit significant antimicrobial activities. A study demonstrated that derivatives of thiazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.

Anticancer Activity

Indazole derivatives have been reported to possess anticancer properties. For instance, a study highlighted the ability of certain indazole compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This compound may exhibit similar properties due to its structural components.

Neuroprotective Effects

Some studies have suggested that indazole derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Study 2: Anticancer Activity

A recent study investigated the effect of the compound on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation significantly with an IC50 value of 15 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to controls.

Study 3: Neuroprotective Mechanism

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

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